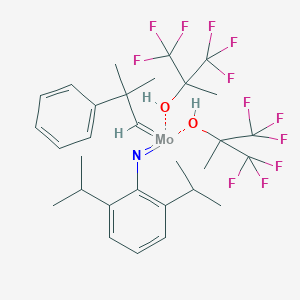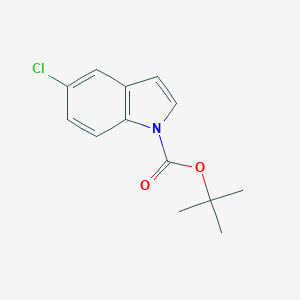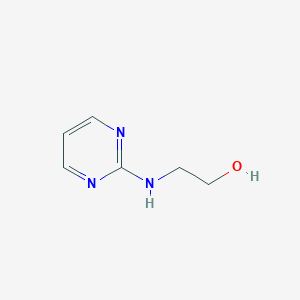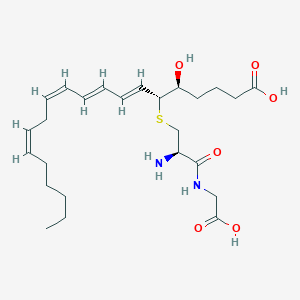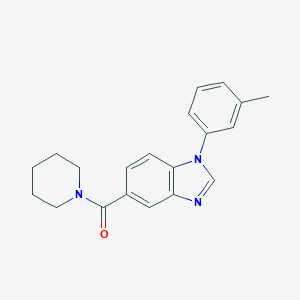
ML148
Vue d'ensemble
Description
ML148 est un inhibiteur puissant et sélectif de la 15-hydroxyprostaglandine déshydrogénase (15-PGDH), une enzyme impliquée dans le métabolisme des prostaglandines. Les prostaglandines sont des composés lipidiques qui ont des effets divers de type hormonal chez les animaux. This compound a une valeur de CI50 de 56 nanomolaires, indiquant sa forte puissance . Ce composé est principalement utilisé dans la recherche scientifique pour étudier les voies de signalisation des prostaglandines .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de ML148 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure principale par une série de réactions de condensation et de cyclisation. Le produit final est obtenu après purification par des techniques chromatographiques .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé est généralement synthétisé dans des laboratoires de recherche en utilisant des techniques standard de synthèse organique. La production implique un contrôle minutieux des conditions de réaction pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions : ML148 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les réactions sont généralement effectuées dans des solvants polaires à des températures modérées.
Réactions d’oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Réactions de réduction : Des réducteurs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont couramment employés.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de this compound avec différents groupes fonctionnels .
4. Applications de la recherche scientifique
This compound a une large gamme d’applications dans la recherche scientifique :
Applications De Recherche Scientifique
ML148 has a wide range of applications in scientific research:
Mécanisme D'action
ML148 exerce ses effets en inhibant sélectivement la 15-hydroxyprostaglandine déshydrogénase. Cette enzyme est responsable de la dégradation des prostaglandines, et son inhibition entraîne une augmentation des niveaux de prostaglandines dans l’organisme. La cible moléculaire de this compound est le site actif de la 15-hydroxyprostaglandine déshydrogénase, où il se lie et empêche l’enzyme de catalyser l’oxydation des prostaglandines .
Composés similaires :
Unicité de this compound : this compound est unique en raison de sa forte sélectivité et de sa puissance en tant qu’inhibiteur de la 15-hydroxyprostaglandine déshydrogénase. Sa capacité à inhiber sélectivement cette enzyme en fait un outil précieux pour étudier les voies de signalisation des prostaglandines et explorer des applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
Uniqueness of ML148: this compound is unique due to its high selectivity and potency as an inhibitor of 15-hydroxyprostaglandin dehydrogenase. Its ability to selectively inhibit this enzyme makes it a valuable tool in studying prostaglandin-signaling pathways and exploring potential therapeutic applications .
Propriétés
IUPAC Name |
[1-(3-methylphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-6-5-7-17(12-15)23-14-21-18-13-16(8-9-19(18)23)20(24)22-10-3-2-4-11-22/h5-9,12-14H,2-4,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNOQZALLOQMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



